molecular formula C15H12N4O5 B7587638 N'-(2,4-dinitrophenyl)-3-phenylacrylohydrazide

N'-(2,4-dinitrophenyl)-3-phenylacrylohydrazide

Cat. No.: B7587638
M. Wt: 328.28 g/mol
InChI Key: RQTKMDFQDBCYJD-RMKNXTFCSA-N
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Description

N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone linkage .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups at the hydrazone linkage .

Scientific Research Applications

N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with them. This interaction often involves the hydrazone linkage, which can form covalent bonds with active site residues of the target enzyme. The pathways involved in its action include inhibition of metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor to N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide, used in similar applications.

    N-(2,4-Dinitrophenyl)glycine: Another hydrazone derivative with comparable properties and applications.

    N-(2,6-Dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A structurally related compound with similar chemical reactivity.

Uniqueness

Its combination of a dinitrophenyl group and a phenylacrylohydrazide moiety makes it particularly versatile in various chemical reactions and research applications .

Properties

IUPAC Name

(E)-N'-(2,4-dinitrophenyl)-3-phenylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c20-15(9-6-11-4-2-1-3-5-11)17-16-13-8-7-12(18(21)22)10-14(13)19(23)24/h1-10,16H,(H,17,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTKMDFQDBCYJD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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